molecular formula C19H19NO4 B2628458 8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one CAS No. 924807-53-4

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one

Cat. No. B2628458
CAS RN: 924807-53-4
M. Wt: 325.364
InChI Key: DZMCYZBSYGOKLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C18H17NO3. It contains a chromen-4-one core, which is a bicyclic system consisting of a benzene ring fused to a pyrone (a six-membered unsaturated ring with one oxygen atom and one double bond). The molecule also contains a dimethylamino group and a methoxy group attached to the chromen-4-one core .

Scientific Research Applications

Chromones and Antioxidant Activity

Chromones (1-benzopyran-4-ones) are compounds noted for their presence in the human diet and are associated with a variety of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These biological activities are believed to be linked to the antioxidant properties of chromones, which can neutralize active oxygen species and inhibit free radical processes that lead to cellular damage and disease. It is suggested that the structural features such as the double bond, carbonyl group of the chromone core, and specific hydroxyl groups are crucial for their radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).

Dimethyl Sulfoxide (DMSO) and Hydrogen Bonding

Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent known for its strong polar sulfoxide group and two hydrophobic methyl groups. DMSO's low toxicity and environmental compatibility make it a preferred solvent across various fields, including medicine, biotechnology, electrochemistry, and laser physics. The interaction of DMSO with other substances, including hydrogen bonding and van der Waals forces, significantly influences the dissolution properties and solution behavior at the molecular level. Such interactions also affect the molecular structures of the involved molecules, providing insights into the nature of these interactions and their implications for solution behavior (Kiefer, Noack, & Kirchner, 2011).

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. It’s important to note that the mechanism of action can vary greatly depending on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-5-methoxy-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20(2)11-13-14(21)9-17(23-3)18-15(22)10-16(24-19(13)18)12-7-5-4-6-8-12/h4-10,21H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMCYZBSYGOKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C2C(=C(C=C1O)OC)C(=O)C=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one

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